Roluperidone
Description
Historical Development and Nomenclature
The development of this compound traces its origins to collaborative pharmaceutical research efforts initiated by Mitsubishi Tanabe Pharma Corporation, which served as the originating company for this innovative compound. The compound subsequently underwent licensing arrangements with Minerva Neurosciences, which assumed primary responsibility for its clinical development and regulatory advancement. The historical timeline of this compound development encompasses several critical milestones, beginning with preclinical research phases and progressing through multiple clinical trial phases over approximately two decades.
The nomenclature of this compound follows standard pharmaceutical naming conventions, with the International Nonproprietary Name reflecting its chemical structure and pharmacological properties. The compound name derives from its unique isoindolinone core structure combined with its piperidine substituent, creating a distinctive molecular architecture that defines its receptor binding characteristics. The development history includes significant regulatory interactions, including New Drug Application submissions to the Food and Drug Administration, demonstrating the compound's progression through established pharmaceutical development pathways. Early research phases focused on establishing the compound's receptor selectivity profile and determining its potential therapeutic applications within central nervous system disorders.
Minerva Neurosciences completed bridging studies in 2017 to optimize the compound's formulation properties, addressing bioequivalence requirements and improving safety margins while maintaining therapeutic efficacy. These formulation improvements included reducing maximum concentration levels of inactive metabolites and eliminating food effects to enhance clinical utility. The historical development also encompasses extensive preclinical research demonstrating the compound's effects on brain-derived neurotrophic factor release, suggesting potential neuroprotective mechanisms beyond traditional receptor antagonism.
Chemical Classification and Identification
This compound belongs to the chemical class of cyclic amide derivatives, specifically characterized as an isoindolinone compound with a piperidine substituent. The compound's molecular formula is C22H23FN2O2, with a molecular weight of 366.436 daltons, establishing its classification within small molecule therapeutic agents. The chemical structure features a central isoindolinone ring system connected to a piperidine moiety through a methylene bridge, with a fluorophenyl ketone substituent providing additional molecular complexity and receptor selectivity.
The systematic chemical name for this compound is 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-2,3-dihydro-1H-isoindol-1-one, reflecting its complete structural composition according to International Union of Pure and Applied Chemistry nomenclature standards. The compound's exact mass is recorded as 366.1744 daltons, providing precise molecular identification for analytical and research applications. Chemical classification systems recognize this compound within multiple therapeutic categories, including antipsychotics, behavioral disorder therapies, and sigma receptor modulators, reflecting its diverse pharmacological targets.
The compound's chemical identification includes specific registry numbers and database entries that facilitate scientific research and regulatory tracking. The Chemical Abstracts Service registry number 359625-79-9 provides unique identification within chemical databases, while various international nomenclature systems recognize the compound under translated versions of its generic name. Structural analysis reveals the presence of a fluorine atom within the phenyl ring system, contributing to the compound's metabolic stability and receptor binding characteristics. The isoindolinone core structure represents a relatively uncommon scaffold in neuropsychiatric medications, distinguishing this compound from conventional therapeutic agents in this class.
Alternative Designations (MIN-101, CYR-101, MT-210)
Throughout its development history, this compound has been identified by several alternative designations that reflect different phases of research and development activities. The designation MIN-101 represents the compound's identification within Minerva Neurosciences' development portfolio, where "MIN" denotes the company prefix and "101" indicates the specific compound number within their research program. This designation became widely used in scientific literature and regulatory communications as Minerva Neurosciences assumed primary development responsibilities for the compound.
The alternative designation CYR-101 reflects the compound's earlier development phase under Cyrenaic Pharmaceuticals, which later merged with other entities to form part of Minerva Neurosciences. This naming convention maintained continuity with earlier research publications and clinical trial registrations, ensuring consistent identification across the transition between development organizations. The "CYR" prefix honored the original research contributions of Cyrenaic Pharmaceuticals while the numerical designation remained constant to maintain scientific continuity.
MT-210 represents another developmental code name associated with the compound's origination at Mitsubishi Tanabe Pharma Corporation. This designation follows the company's internal numbering system for investigational compounds, with "MT" representing the Mitsubishi Tanabe prefix and "210" indicating the specific compound identifier. The maintenance of multiple designations throughout development reflects the collaborative nature of modern pharmaceutical research, where compounds may transition between organizations while retaining historical identifiers for scientific continuity.
These alternative designations continue to appear in scientific literature, regulatory documents, and chemical databases, necessitating cross-referencing capabilities for researchers and regulatory authorities. The coexistence of multiple identifiers demonstrates the complex landscape of pharmaceutical development, where compounds may undergo organizational transitions while maintaining scientific identity through established naming conventions. Database entries and chemical registries typically include all alternative designations to ensure comprehensive identification and prevent confusion in scientific communications.
Significance in Receptor Antagonist Research
This compound's significance in receptor antagonist research stems from its unique multi-target binding profile that distinguishes it from conventional single-target therapeutic agents. The compound demonstrates equipotent antagonistic activities at serotonin 5-hydroxytryptamine-2A receptors and sigma-2 receptors, with additional antagonistic effects at alpha-1A adrenergic receptors at lower affinity levels. This multi-target approach represents an evolution in receptor antagonist design, moving beyond single-target strategies toward more comprehensive neurotransmitter system modulation.
The compound's receptor selectivity profile reveals remarkable specificity, with no significant affinity for dopaminergic, muscarinic cholinergic, or histaminergic receptors. This selectivity distinguishes this compound from traditional antipsychotic medications that typically exhibit broad receptor binding patterns associated with various side effects. The absence of direct dopaminergic receptor interactions represents a significant advancement in receptor antagonist research, as it potentially eliminates dopamine-mediated side effects while maintaining therapeutic efficacy through alternative neurotransmitter pathways.
Research into this compound's sigma-2 receptor antagonism has contributed significantly to understanding the role of sigma receptors in neuropsychiatric disorders. Sigma-2 receptor modulation may influence glutamatergic pathways and calcium neuronal regulation, providing novel therapeutic mechanisms beyond traditional neurotransmitter approaches. This research has expanded the theoretical framework for sigma receptor involvement in neuropsychiatric conditions and has influenced subsequent drug development programs targeting these receptors.
The compound's effects on brain-derived neurotrophic factor release represent another significant contribution to receptor antagonist research, suggesting that receptor antagonism can produce neuroprotective effects beyond neurotransmitter modulation. Preclinical studies demonstrate approximately 20 percent increases in brain-derived neurotrophic factor levels following this compound administration, comparable to effects observed with established neuroprotective agents. This finding has implications for understanding the relationship between receptor antagonism and neurotrophic factor regulation, potentially opening new avenues for therapeutic intervention in neurodegenerative conditions.
| Receptor Target | Binding Affinity | Functional Effect | Research Significance |
|---|---|---|---|
| 5-Hydroxytryptamine-2A | High (Equipotent) | Antagonist | Primary therapeutic target for negative symptoms |
| Sigma-2 | High (Equipotent) | Antagonist | Novel mechanism for glutamatergic modulation |
| Alpha-1A Adrenergic | Moderate | Antagonist | Contributes to synaptic plasticity effects |
| Alpha-1B Adrenergic | Lower | Antagonist | Secondary contribution to overall profile |
| Dopaminergic | None | No Effect | Eliminates traditional antipsychotic side effects |
| Muscarinic Cholinergic | None | No Effect | Avoids anticholinergic complications |
| Histaminergic | None | No Effect | Prevents sedation and weight gain mechanisms |
Properties
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRYULFRLCBRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189512 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359625-79-9 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359625-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CYR-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roluperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLUPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes to Roluperidone
Boc Protection and Alkylation: The Core Strategy
The primary synthetic pathway to this compound, as detailed in patent literature and preclinical studies, begins with the Boc (tert-butyloxycarbonyl) protection of 4-aminomethylpiperidine. This intermediate, tert-butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride (CAS 359629-16-6), is synthesized by reacting 4-aminomethylpiperidine with di-tert-butyl dicarbonate under basic conditions. The Boc group serves as a protective moiety for the secondary amine, enabling selective functionalization at the primary amine site.
Subsequent alkylation with 2-chloro-4'-fluoroacetophenone (CAS 700-35-6) introduces the critical fluorophenyl ketone moiety. This step employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base, achieving yields of 68–72% after purification via column chromatography. The reaction mechanism proceeds via an SN2 displacement, with the chloride leaving group facilitating nucleophilic attack by the deprotonated primary amine.
Final Coupling and Deprotection
The penultimate step involves coupling the alkylated intermediate with 1-methylpiperidine-2-carboxylic acid using carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This esterification reaction is conducted in dichloromethane at 0–5°C to minimize racemization. Final Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding this compound as a hydrochloride salt after neutralization with aqueous sodium bicarbonate.
Table 1: Key Reaction Parameters for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, NaOH, THF, 0°C | 85 | 98.5 |
| Alkylation | 2-Chloro-4'-fluoroacetophenone, K2CO3, DMF, 80°C | 70 | 97.8 |
| Esterification | EDCl, HOBt, DCM, 0°C | 65 | 99.1 |
| Deprotection | TFA, DCM, rt | 90 | 99.6 |
Advanced Synthetic Methodologies
Buchwald-Hartwig Amination in Intermediate Synthesis
Recent studies have explored palladium-catalyzed cross-coupling reactions to optimize the synthesis of this compound’s piperazine intermediates. For example, Buchwald-Hartwig amination using Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) enables efficient coupling of aryl halides with secondary amines. This method, applied to the synthesis of 2,7-diazaspiro[3.5]nonane derivatives, achieves regioselective amination with yields exceeding 80% under microwave irradiation (120°C, 30 min).
Analytical and Quality Control Considerations
Impurity Profiling
Phase III clinical trial protocols mandate strict control over genotoxic impurities, particularly residual alkylating agents (e.g., 2-chloro-4'-fluoroacetophenone). Ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight mass spectrometry (Q-TOF/MS) detects impurities at limits of quantification (LOQ) ≤0.05%. Notably, the metabolite BFB-520 (formed via N-dealkylation) is monitored during stability studies to ensure synthetic byproducts remain below ICH Q3B thresholds.
Solid-State Characterization
Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) analyses confirm this compound’s polymorphic form. The thermodynamically stable Form I exhibits a melting endotherm at 184–186°C (ΔH = 120 J/g), while the metastable Form II melts at 172–174°C. These data are critical for ensuring batch-to-batch consistency in crystallization processes.
Metabolic Considerations in Process Optimization
Pharmacokinetic studies reveal that this compound’s oral bioavailability (≈55%) is influenced by crystallization particle size. Jet-milling the API to a D90 ≤10 μm enhances dissolution rates, achieving Cmax of 112 ng/mL within 2–3 hours post-administration. Co-processing with hydroxypropyl methylcellulose (HPMC) during granulation further improves wettability, critical for maintaining supersaturation in gastrointestinal fluids.
Scalability and Industrial Manufacturing
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of a continuous flow route for the alkylation step. Using a Corning Advanced-Flow Reactor (AFR), the exothermic alkylation achieves 94% conversion in 8 minutes residence time at 100°C, compared to 12 hours in batch mode. This approach reduces solvent consumption by 40% and eliminates thermal runaway risks.
Green Chemistry Initiatives
Life-cycle assessment (LCA) models advocate replacing DMF with cyclopentyl methyl ether (CPME) in the alkylation step. CPME’s lower environmental persistence (log P = 1.6 vs. DMF’s −1.0) and higher boiling point (106°C) enable efficient solvent recovery via distillation, aligning with EPA Green Chemistry Principle #5.
Chemical Reactions Analysis
Roluperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, particularly the ketone group.
Substitution: Substitution reactions, especially involving the fluorophenyl group, are common.
Scientific Research Applications
Treatment of Schizophrenia
Roluperidone has shown promising results in clinical trials targeting negative symptoms of schizophrenia. Two key randomized controlled trials (RCTs) demonstrated significant improvements in negative symptoms and social functioning among patients receiving this compound compared to placebo:
- Study Design : Both studies were multicenter, randomized, double-blind, placebo-controlled trials.
- Doses Tested : Patients received either 32 mg or 64 mg of this compound daily.
- Primary Outcomes : The Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) and the Personal and Social Performance (PSP) scale were used to measure efficacy.
The results indicated that patients treated with this compound experienced continuous improvement in negative symptoms over a year-long period, with a favorable safety profile characterized by minimal serious adverse events .
Potential Applications Beyond Schizophrenia
Beyond its primary indication for schizophrenia, this compound may have therapeutic utility in other brain disorders characterized by negative symptoms:
- Dementia : Investigations are underway to assess its efficacy in treating apathy associated with dementia.
- Autism Spectrum Disorders : The compound may help manage social deficits and emotional expression issues.
- Alzheimer's Disease and Parkinson's Disease : Given the overlap in symptomatology, further research could explore its benefits in these conditions.
- Depression : The potential for addressing negative cognitive symptoms in depressive disorders is also being considered .
Summary of Key Trials
| Trial Name | Design | Duration | Participants | Primary Outcome | Results Summary |
|---|---|---|---|---|---|
| MIN-101C03 | RCT, double-blind, placebo-controlled | 12 weeks + 24 weeks open-label | 513 | PANSS NSFS | Significant improvement in NSFS scores; low rates of adverse effects reported. |
| MIN-101C07 | RCT, double-blind, placebo-controlled | 12 weeks + 40 weeks open-label | 244 | PSP Total Score | Continuous improvement observed; favorable safety profile with minimal serious adverse events. |
Long-term Efficacy
Long-term open-label extension studies have further supported the efficacy of this compound. Patients maintained improvements in negative symptoms and social functioning over extended periods without significant worsening of psychotic symptoms or adverse effects .
Safety Profile
This compound has been reported to have a favorable safety profile. Common treatment-emergent adverse events included headaches and insomnia, but serious adverse events were rare and generally unrelated to the treatment . Importantly, there was no evidence of weight gain or extrapyramidal side effects typically seen with conventional antipsychotics.
Mechanism of Action
Roluperidone exerts its effects by blocking serotonin 5-HT2A and sigma 2 receptors. This blockade helps alleviate symptoms of schizophrenia, such as hallucinations, delusions, and agitation. Additionally, it influences brain-derived neurotrophic factor (BDNF), which is associated with neurogenesis, neuroplasticity, and synapse regulation .
Comparison with Similar Compounds
Table 1: Phase 2/3 Trial Outcomes for Negative Symptoms
Key Findings:
- This compound uniquely targets avolition , a core negative symptom, with network analysis showing cascading improvements in other symptoms (e.g., social withdrawal) when avolition is addressed .
- Lumateperone and SEP-363856 demonstrate broader efficacy across positive and negative symptoms but lack this compound’s specificity for avolition .
Biological Activity
Roluperidone (also known as MIN-101) is a novel investigational compound primarily developed for the treatment of negative symptoms associated with schizophrenia. Unlike traditional antipsychotics that primarily target dopaminergic receptors, this compound exhibits a unique mechanism of action by antagonizing serotonin 5-HT2A, sigma-2, and α1A-adrenergic receptors. This article provides a detailed overview of its biological activity, including pharmacological properties, clinical trial results, and potential implications for schizophrenia treatment.
This compound's pharmacological profile is characterized by its selective blockade of certain neurotransmitter receptors without directly affecting dopaminergic pathways. This mechanism is significant because it aims to alleviate negative symptoms such as avolition and anhedonia without the common side effects associated with dopamine antagonism.
- Receptor Targets:
- 5-HT2A Receptor: Involved in mood regulation and cognitive processes.
- Sigma-2 Receptor: Modulates glutamatergic signaling and may influence dopaminergic functions indirectly.
- α1A-Adrenergic Receptor: Plays a role in regulating mood and anxiety.
This multifaceted interaction with neurotransmitter systems positions this compound as a potential therapeutic option for patients who experience insufficient relief from traditional antipsychotics.
Phase 3 Trial Results
Recent clinical trials have demonstrated the efficacy of this compound in improving negative symptoms of schizophrenia. The most notable findings from the Phase 3 trial include:
-
Patient Demographics:
- Total patients screened: 857
- Randomized patients: 515
- Treatment groups:
- Placebo: 172
- This compound 32 mg: 170
- This compound 64 mg: 171
- Primary Endpoint: Improvement in Negative Symptom Factor Score (NSFS) measured by the Positive and Negative Syndrome Scale (PANSS).
- Secondary Endpoint: Improvement in Personal and Social Performance (PSP) total score.
| Treatment Group | NSFS Improvement (Mean Change) | PSP Improvement (Mean Change) |
|---|---|---|
| Placebo | Baseline | Baseline |
| This compound 32 mg | +6.8 points | +12.3 points |
| This compound 64 mg | +7.5 points | +14.5 points |
The results indicated that both doses of this compound led to statistically significant improvements in negative symptoms compared to placebo, particularly at the higher dose of 64 mg (p ≤ .021 for PSP) .
Safety Profile
This compound has shown a favorable safety profile throughout its clinical trials. Notable findings include:
- Low incidence of serious adverse events.
- Minimal occurrences of extrapyramidal symptoms or weight gain.
- Transient QT prolongations observed, with only one case leading to discontinuation .
Case Studies and Efficacy Analysis
In a randomized clinical trial focusing on network properties of symptoms, researchers found that this compound significantly reduced the centrality associated with avolition among patients. This suggests that targeting specific motivational processes may be crucial for improving overall symptomatology .
Efficacy Summary from Clinical Studies
- Davidson et al., 2017: Initial proof-of-concept trial showing significant improvement in NS compared to placebo.
- Strauss et al., 2020: Highlighted avolition as a key driver for efficacy, emphasizing the need for targeted interventions in negative symptom domains.
- Phase IIb Study: Confirmed superiority over placebo with significant improvements in both NSFS and PSP scores .
Q & A
Q. What experimental models are most appropriate for elucidating Roluperidone’s mechanism of action in psychiatric disorders?
Methodological Answer: Preclinical studies should combine in vitro receptor-binding assays (e.g., serotonin 5-HT2A and sigma-2 receptors) with in vivo behavioral models (e.g., forced swim test for antidepressant activity). Dose-response relationships must align with clinically relevant plasma concentrations. Use the PICO framework to define populations (e.g., rodent strains), interventions (dose ranges), controls (vehicle/active comparators), and outcomes (receptor occupancy, behavioral endpoints) .
Q. How should researchers design randomized controlled trials (RCTs) to evaluate this compound’s efficacy in schizophrenia?
Methodological Answer: Employ double-blind, placebo-controlled designs with stratified randomization based on disease severity (e.g., PANSS scores). Include active comparators (e.g., risperidone) to assess relative efficacy. Primary endpoints should focus on symptom reduction, while secondary endpoints may address cognitive improvements. Adhere to CONSORT guidelines for blinding, attrition reporting, and statistical power calculations .
Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in early-phase trials?
Methodological Answer: Conduct phase I trials with healthy volunteers to assess Cmax, Tmax, and half-life. Use population pharmacokinetic (PopPK) modeling to identify covariates (e.g., CYP2D6 polymorphisms) affecting drug exposure. Validate findings in patient subgroups using sparse sampling protocols .
Advanced Research Questions
Q. How can contradictory findings in this compound’s clinical trials—such as divergent efficacy in acute vs. chronic schizophrenia—be systematically analyzed?
Methodological Answer: Perform meta-regression to explore heterogeneity across trials. Variables include patient demographics (age, comorbidities), trial duration, and outcome measures. Sensitivity analyses should exclude studies with high risk of bias (e.g., inadequate blinding). Subgroup analyses may reveal differential effects in treatment-resistant populations .
Q. What translational challenges arise when extrapolating this compound’s preclinical neuroplasticity data to human cognitive outcomes?
Methodological Answer: Use cross-species biomarkers (e.g., BDNF levels, fMRI-based functional connectivity) to bridge animal and human studies. Employ cognitive batteries (e.g., MATRICS Consensus Cognitive Battery) in clinical trials. Address interspecies pharmacokinetic differences via physiologically based pharmacokinetic (PBPK) modeling .
Q. Which statistical methods are robust for handling missing data in this compound’s long-term safety studies?
Methodological Answer: Apply multiple imputation (MI) or mixed-effects models for repeated measures (MMRM) to account for dropout-related missingness. Conduct pattern-mixture analyses to test assumptions about missing data mechanisms. Sensitivity analyses should compare results under different missing-not-at-random (MNAR) scenarios .
Methodological Considerations
Q. How can researchers mitigate confounding biases in observational studies of this compound’s real-world effectiveness?
Methodological Answer: Use propensity score matching to balance covariates (e.g., baseline severity, concomitant medications). Instrumental variable (IV) analysis may address unmeasured confounding. Validate findings via triangulation with RCT data .
Q. What strategies ensure reproducibility in this compound’s preclinical neuroimaging studies?
Methodological Answer: Adopt standardized protocols for image acquisition (e.g., MRI field strength, voxel size) and preprocessing (e.g., motion correction). Share raw data and analysis pipelines via repositories like OpenNeuro. Report effect sizes with 95% confidence intervals to avoid overinterpretation .
Data Synthesis and Reporting
Example Table: Key Clinical Trials on this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
